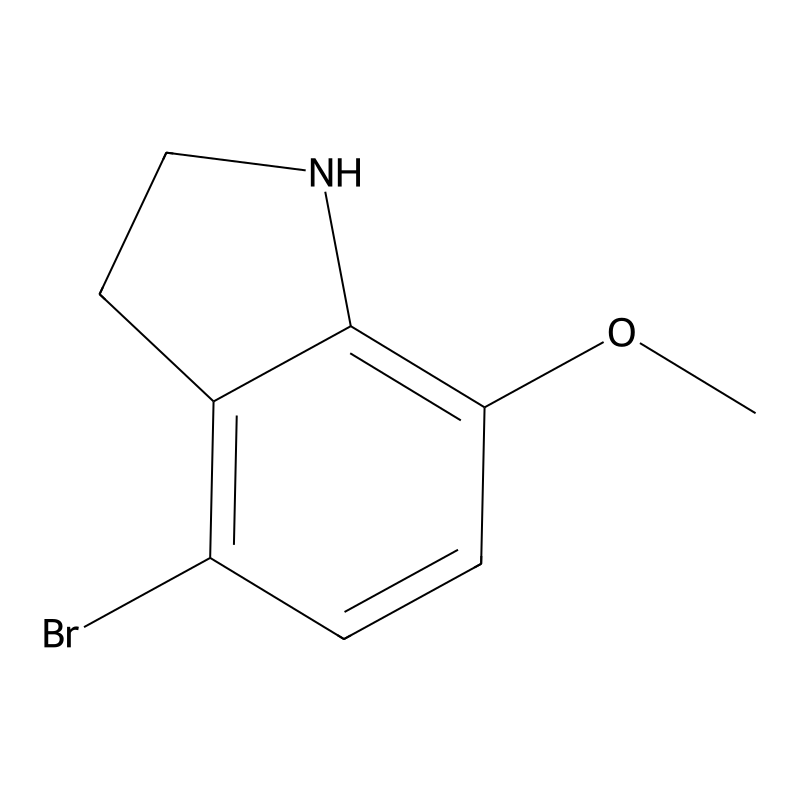

4-bromo-7-methoxy-2,3-dihydro-1H-indole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-bromo-7-methoxy-2,3-dihydro-1H-indole is a chemical compound characterized by its unique structure, which includes a bromine atom and a methoxy group attached to a dihydroindole framework. Its molecular formula is with a molar mass of approximately 228.09 g/mol. The compound is notable for its potential biological activities and serves as an intermediate in organic synthesis processes.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various derivatives.

- Oxidation Reactions: The methoxy group can be oxidized to yield aldehydes or carboxylic acids.

- Reduction Reactions: The carbonyl group can be reduced to produce alcohols or amines.

Common reagents used in these reactions include sodium hydride, potassium carbonate, potassium permanganate, and lithium aluminum hydride.

4-bromo-7-methoxy-2,3-dihydro-1H-indole exhibits significant biological activity, including:

- Antimicrobial Properties: It has been studied for its effectiveness against various microbial strains.

- Anticancer Potential: Research indicates that it may inhibit cell proliferation and induce apoptosis in cancer cell lines. The specific mechanisms involve interaction with cellular receptors and pathways that regulate cell growth and survival .

The synthesis of 4-bromo-7-methoxy-2,3-dihydro-1H-indole can be achieved through several methods:

- Bromination of 7-Methoxy-2,3-dihydro-1H-indole: This method typically employs bromine or N-bromosuccinimide as the brominating agent under controlled conditions.

- Use of Continuous Flow Reactors: For industrial applications, continuous flow reactors can enhance efficiency and yield.

- Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are commonly utilized to achieve the desired purity level .

4-bromo-7-methoxy-2,3-dihydro-1H-indole has several applications across different fields:

- Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Research: Investigated for potential therapeutic applications due to its biological activities.

- Material Science: Used in the development of specialty chemicals and materials .

Studies on the interactions of 4-bromo-7-methoxy-2,3-dihydro-1H-indole reveal its binding affinity to various biological targets. Its mechanism of action involves modulation of enzyme activity and receptor interactions that influence cellular pathways related to growth and apoptosis. Understanding these interactions is crucial for developing new therapeutic agents based on this compound .

Several compounds share structural similarities with 4-bromo-7-methoxy-2,3-dihydro-1H-indole. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione | Similar bromination pattern | Different biological activity profiles |

| 6-bromo-1H-indole-2,3-dione | Distinct chemical properties | Known for specific receptor interactions |

| 4-bromo-6-methoxy-2,3-dihydro-1H-indole | Variation in substitution pattern | Unique reactivity in oxidation processes |

Uniqueness

The uniqueness of 4-bromo-7-methoxy-2,3-dihydro-1H-indole lies in its specific substitution pattern and the presence of both bromine and methoxy groups. These features contribute to its distinct chemical reactivity and biological activities compared to other indole derivatives. This specificity makes it a valuable compound for research in medicinal chemistry and organic synthesis .